Cas no 87898-63-3 (Propanediamide, 2-oxo-N,N,N',N'-tetrakis(phenylmethyl)-)
87898-63-3 structure
Product Name:Propanediamide, 2-oxo-N,N,N',N'-tetrakis(phenylmethyl)-
CAS-nummer:87898-63-3
MF:C31H28N2O3
MW:476.565628051758
CID:650949
PubChem ID:13154462
Update Time:2025-04-19
Propanediamide, 2-oxo-N,N,N',N'-tetrakis(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanediamide, 2-oxo-N,N,N',N'-tetrakis(phenylmethyl)-
- N,N,N',N'-tetrabenzyl-2-oxopropanediamide
- DTXSID40522690
- N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-oxopropanediamide
- 87898-63-3
-
- Inchi: 1S/C31H28N2O3/c34-29(30(35)32(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(36)33(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2
- InChI-sleutel: PLHKOVPOKDQERX-UHFFFAOYSA-N
- LACHT: O=C(C(C(N(CC1C=CC=CC=1)CC1C=CC=CC=1)=O)=O)N(CC1C=CC=CC=1)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 476.20999276g/mol
- Monoisotopische massa: 476.20999276g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 10
- Complexiteit: 601
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 57.7Ų
Propanediamide, 2-oxo-N,N,N',N'-tetrakis(phenylmethyl)- Gerelateerde literatuur
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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